molecular formula C15H19ClN2O4 B8500474 tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

Cat. No.: B8500474
M. Wt: 326.77 g/mol
InChI Key: TUHLLLOEMLVICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-3-nitropyridine and ethyl acetoacetate.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through esterification using tert-butyl alcohol and an acid catalyst.

    Acetylation: The acetoxy group is introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or primary amines in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with the chlorine atom replaced by the nucleophile.

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6-carboxylate: Similar structure but lacks the acetoxy group.

    8-Acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylic acid: Similar structure but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is unique due to the presence of both the tert-butyl ester and acetoxy groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, stability, and reactivity, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

IUPAC Name

tert-butyl 8-acetyloxy-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C15H19ClN2O4/c1-9(19)21-11-8-18(14(20)22-15(2,3)4)7-10-5-6-12(16)17-13(10)11/h5-6,11H,7-8H2,1-4H3

InChI Key

TUHLLLOEMLVICN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CN(CC2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-(tert-Butoxycarbonyl)-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine 1-oxide (150 mg, 0.53 mmol) in acetic anhydride (2.5 mL, 26.3 mmol), was stirred and heated at 70° C. overnight under nitrogen atmosphere. DCM (20 mL) was added to the reaction mixture, and the resulting solution was washed sequentially with water, saturated aqueous NaHCO3 solution and brine, dried over anhydrous MgSO4, and concentrated under vacuum. The residue was purified by flash chromatography on silica gel eluting with 0% to 30% EtOAc in hexane to give the title compound (115 mg, 66.8% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.51 (9H, s), 2.13 (3H, s), 3.30-3.49 (1H, d, J=12.0 Hz), 4.25-4.40 (1H, m), 4.45-4.55 (1H, d, J=12.0 Hz), 5.20-5.00 (1H, m), 5.73 (1H, br. s), 7.34 (1H, d, J=8.22 Hz), 7.51 (1H, d, J=8.41 Hz) ppm; LC/MS m/z: 327 (M+1).
Name
6-(tert-Butoxycarbonyl)-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine 1-oxide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
66.8%

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